N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a chemical compound that features a piperidine ring attached to a cyclopropane carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves the reaction of piperidine derivatives with cyclopropane carboxylic acid or its derivatives. One common method includes the following steps:
Formation of the Amide Bond: The piperidine derivative reacts with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to scalable and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: Researchers use it to study the interactions of piperidine-containing compounds with biological targets.
Industrial Applications: It serves as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride
- N-(piperidin-2-yl)cyclopropanecarboxamide hydrochloride
- N-(piperidin-3-yl)cyclobutanecarboxamide hydrochloride
Uniqueness
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to the specific positioning of the piperidine ring and the cyclopropane carboxamide group. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the cyclopropane ring adds strain and reactivity, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Biological Activity
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
This compound is characterized by its molecular formula C9H17ClN2O and has a unique cyclopropane structure that contributes to its biological properties. The compound's structure is significant for its interaction with biological targets, particularly kinases involved in inflammatory and neurodegenerative processes.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including inflammation and neuronal survival. Inhibition of this kinase has been associated with neuroprotective effects and the modulation of inflammatory responses.
Key Findings
- GSK-3β Inhibitory Activity : The compound exhibits a competitive inhibition profile with an IC50 value of approximately 8 nM, indicating high potency against GSK-3β .
- Anti-inflammatory Effects : In vitro studies using microglial BV-2 cells showed that the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .
- Neuroprotective Properties : The compound demonstrated protective effects against tau hyperphosphorylation in neuronal cell models, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's .
Biological Activity Data Table
Activity Type | Measurement Method | Result |
---|---|---|
GSK-3β Inhibition | IC50 Assay | 8 nM |
NO Production | Nitric Oxide Assay | Significant reduction |
Cytotoxicity | Cell Viability Assay | No significant decrease at ≤10 µM |
Tau Hyperphosphorylation | Phosphorylation Assay | Protective effect observed |
Case Studies
- Neuroprotection in Animal Models : A study involving the administration of this compound in rodent models showed a marked improvement in cognitive functions following induced neurodegeneration. The results indicated that the compound could potentially reverse memory deficits associated with Alzheimer’s disease .
- Inflammation Models : In a controlled experiment using BV-2 microglial cells, the compound was shown to inhibit the secretion of pro-inflammatory cytokines by more than 50%, highlighting its therapeutic potential in conditions characterized by excessive inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good solubility and metabolic stability, which are critical for its development as a therapeutic agent .
Properties
CAS No. |
2549030-58-0 |
---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI Key |
MIJYVUATUVKQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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